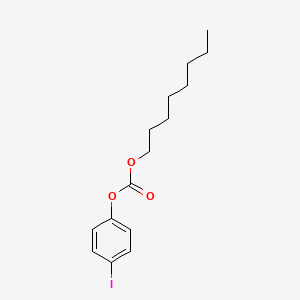
2,2,4-Trimethylheptan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethylheptan-4-ol is an organic compound with the molecular formula C10H22O. It is a branched-chain alcohol, specifically a heptanol derivative, characterized by the presence of three methyl groups attached to the heptane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylheptan-4-ol can be achieved through several methods. One common approach involves the reduction of 2,2,4-Trimethylheptan-4-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of the ketone in an appropriate solvent, such as ethanol or ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2,2,4-Trimethylheptan-4-one, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2,2,4-Trimethylheptan-4-one
Reduction: this compound
Substitution: 2,2,4-Trimethylheptan-4-yl chloride
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethylheptan-4-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of branched-chain alcohols on biological systems.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as its use as a precursor for drug synthesis.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals due to its distinct odor and chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethylheptan-4-ol depends on its specific application In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and oxidation-reduction processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentan-3-ol: A similar branched-chain alcohol with a shorter carbon chain.
2,2,4-Trimethylhexan-3-ol: Another branched-chain alcohol with a different carbon chain length.
2,2,4-Trimethylheptane: The corresponding alkane without the hydroxyl group.
Uniqueness
2,2,4-Trimethylheptan-4-ol is unique due to its specific branching pattern and the position of the hydroxyl group. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
57233-31-5 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,2,4-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-6-7-10(5,11)8-9(2,3)4/h11H,6-8H2,1-5H3 |
InChI-Schlüssel |
KNACVESXMPHLNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



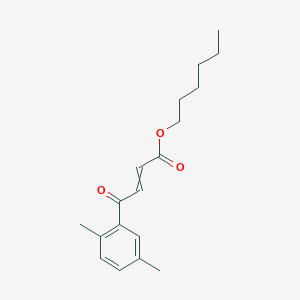
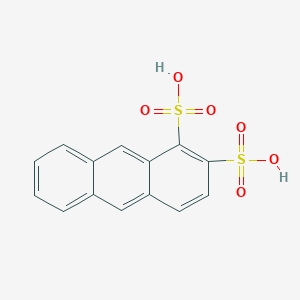


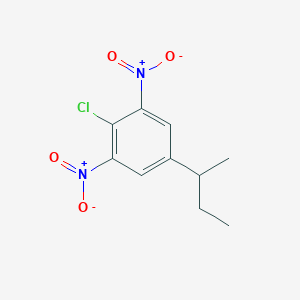
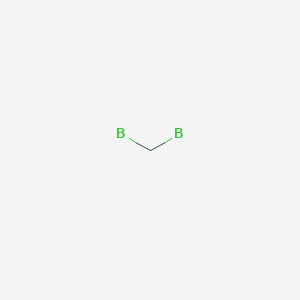

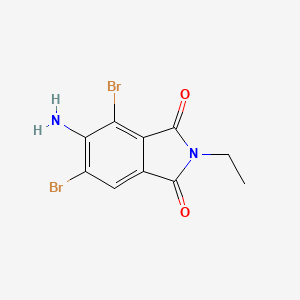
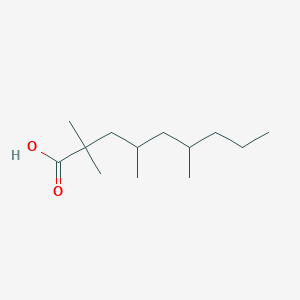
![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
